molecular formula C25H33N3S B11040686 (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(4-methylpiperazino)methanethione

(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(4-methylpiperazino)methanethione

Cat. No.: B11040686
M. Wt: 407.6 g/mol
InChI Key: QKAAFTHACJHSBG-UHFFFAOYSA-N
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Description

(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(4-methylpiperazino)methanethione: is a complex organic compound with a unique structure that combines a quinoline derivative with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(4-methylpiperazino)methanethione typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. Common methods include the Skraup synthesis or the Friedländer synthesis, which involve the cyclization of aniline with glycerol or aldehydes, respectively.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, typically using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Piperazine Moiety: The piperazine ring is synthesized separately and then attached to the quinoline derivative through a nucleophilic substitution reaction.

    Formation of the Methanethione Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and quinoline moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline ring, converting it to a tetrahydroquinoline derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of quinoline and piperazine derivatives with biological targets. It can also be used in the development of new drugs due to its potential pharmacological activities.

Medicine

In medicinal chemistry, this compound is of interest due to its potential as a therapeutic agent. Quinoline and piperazine derivatives are known for their antimicrobial, antimalarial, and anticancer activities, making this compound a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(4-methylpiperazino)methanethione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and piperazine moieties. The quinoline ring can intercalate with DNA, while the piperazine ring can interact with neurotransmitter receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline
  • 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzimidazole-6-carboxamide
  • 2,2,4-Trimethyl-6-trityl-1,2-dihydroquinoline

Uniqueness

What sets (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(4-methylpiperazino)methanethione apart from similar compounds is its combination of a quinoline derivative with a piperazine moiety, along with the presence of a methanethione group. This unique structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C25H33N3S

Molecular Weight

407.6 g/mol

IUPAC Name

(1-benzyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)-(4-methylpiperazin-1-yl)methanethione

InChI

InChI=1S/C25H33N3S/c1-19-17-25(2,3)28(18-20-8-6-5-7-9-20)23-11-10-21(16-22(19)23)24(29)27-14-12-26(4)13-15-27/h5-11,16,19H,12-15,17-18H2,1-4H3

InChI Key

QKAAFTHACJHSBG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C(=S)N3CCN(CC3)C)CC4=CC=CC=C4)(C)C

Origin of Product

United States

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